![molecular formula C10H10O3 B191438 4-Hydroxy-3-methoxycinnamaldehyde CAS No. 458-36-6](/img/structure/B191438.png)
4-Hydroxy-3-methoxycinnamaldehyde
Overview
Description
4-Hydroxy-3-methoxycinnamaldehyde is an isoflavonoid . It has been isolated from the insecticidally active hot dichloromethane extract of heartwood of Gliricidia sepium, seed kernels of Melia azedarach L and barks of Cinnamomum cebuense .
Synthesis Analysis
The synthesis of this compound involves selective cross aldol condensation using reusable NaOH-cationic micellar systems .Molecular Structure Analysis
The structure of this compound has been analyzed by spectroscopic and theoretical investigations . The vibrational spectral analysis of the compound was characterized by FT-IR and FT-Raman in the mid IR region . The 1H and 13C NMR chemical shifts of the compound were recorded at 300 K in DMSO solution .Chemical Reactions Analysis
This compound has been shown to act as a substrate for alcohol dehydrogenase in vitro .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.18 . Its linear formula is HOC6H3(OCH3)CH=CHCHO .Scientific Research Applications
Spectroscopic and Theoretical Investigations
4-Hydroxy-3-methoxycinnamaldehyde (4H3MC) has been studied for its structural characteristics using spectroscopic and theoretical methods. Vibrational spectral analysis (FT-IR and FT-Raman), NMR (1H and 13C) chemical shifts, and quantum chemical calculations provide insights into the molecule's properties. This research suggests potential applications in designing drug-like molecules, particularly as inhibitors of JAK2 kinase, which could be significant for therapeutic applications (Thirunavukkarasu et al., 2018).
Antiviral Applications
4-Methoxycinnamaldehyde, a variant of 4H3MC, has demonstrated effectiveness in inhibiting the cytopathic effect of the Respiratory Syncytial Virus (RSV) in human larynx carcinoma cells. This suggests its potential as a therapeutic agent against RSV infections (Wang et al., 2009).
Crystal Growth for Optical Applications
This compound has been identified as an excellent candidate for second harmonic generation in the ultra-violet and near-infrared wavelength regions. This implies potential applications in optics and photonics (Singh et al., 2001).
Incorporation into Lignin
Research on cinnamyl alcohol dehydrogenase-downregulated plants indicates that cinnamaldehydes like 4H3MC can be incorporated into lignin. This has implications for understanding and manipulating lignin polymerization in plants, which is significant for agricultural and bioengineering fields (Russell et al., 2000).
Immune Modulation
4H3MC has shown potential as an immune modulator by affecting T-cell activation. This is done through modulation of protein kinase C-θ (PKCθ) and its downstream pathways, suggesting applications in treating autoimmune diseases (Akber et al., 2015).
Cytotoxicity in Pest Management
Studies on chemicals isolated from Torricellia tiliifolia DC. reveal that 4H3MC exhibits cytotoxicity against Spodoptera litura (SL-1) cell line. This suggests its potential use in pest management strategies (Zhao et al., 2017).
Mechanism of Action
Target of Action
4-Hydroxy-3-methoxycinnamaldehyde (4H3MC) primarily targets T cells and keratinocytes . T cells are a type of white blood cell that play a crucial role in the immune response, while keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin.
Mode of Action
4H3MC inhibits the activation of T cells and keratinocytes . It blocks the differentiation of T cells into Th1 and Th2 subtypes by suppressing the expression of T-bet and GATA3, key transcription factors involved in T cell differentiation . Additionally, 4H3MC downregulates T cell proliferation during Th1 and Th2 differentiation and keratinocyte activation .
Biochemical Pathways
The compound’s action affects the PKCα/β II/Nrf-2/HO-1 pathway . This pathway is involved in the regulation of oxidative stress and inflammation. By modulating this pathway, 4H3MC can exert antioxidant and anti-inflammatory effects .
Result of Action
The administration of 4H3MC results in the attenuation of symptoms of atopic dermatitis (AD), including increased ear thickness, serum IgE levels, immune cell infiltration into inflammatory lesions, and pathogenic cytokine expression in ear tissues . This suggests that 4H3MC ameliorates AD symptoms by modulating the functions of effector T cells and keratinocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H3MC. For instance, the compound should be stored in a controlled environment to maintain its stability and potency . Furthermore, the biological environment in which 4H3MC acts, such as the presence of other cells or molecules, can also affect its action and efficacy.
Safety and Hazards
The safety information for 4-Hydroxy-3-methoxycinnamaldehyde includes avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20649-42-7 | |
Record name | trans-Coniferaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Coniferaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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